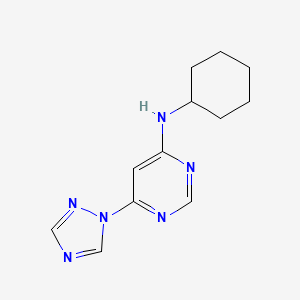![molecular formula C19H22N4O2 B12230499 5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B12230499.png)
5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-2-one is a complex heterocyclic compound that features a 1,8-naphthyridine coreThe 1,8-naphthyridine moiety is known for its diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-2-one typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine can be efficiently catalyzed by a water-soluble iridium catalyst under air atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and atom-economical approaches are often employed to ensure eco-friendly and cost-effective synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA), poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS), and various metal catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of TBBDA or PBBS can yield trisubstituted 2-amino-1,8-naphthyridines .
Scientific Research Applications
5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, compounds containing the 1,8-naphthyridine core have been shown to inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication . Additionally, its photochemical properties enable it to act as a photosensitizer in various applications .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with similar biological activities but different reactivity and applications.
1,6-Naphthyridine: Known for its anticancer properties and used in the synthesis of functionalized derivatives.
1,7-Naphthyridine: Explored for its potential use in the development of anionic fluorogenic chemosensors.
Uniqueness
5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-2-one is unique due to its specific structural features, which confer distinct biological and photochemical properties. Its ability to act as a ligand, photosensitizer, and antimicrobial agent makes it a versatile compound in various fields of research .
Properties
Molecular Formula |
C19H22N4O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-2-one |
InChI |
InChI=1S/C19H22N4O2/c24-17-6-4-15(12-21-17)19(25)23-10-7-13(8-11-23)16-5-3-14-2-1-9-20-18(14)22-16/h1-3,5,9,13,15H,4,6-8,10-12H2,(H,21,24) |
InChI Key |
USOCGUJRKYKHOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCC1C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B12230418.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12230425.png)
![5-Ethyl-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12230436.png)
![1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B12230446.png)

![4-methoxy-N,1-dimethyl-6-oxo-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B12230451.png)
![3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile](/img/structure/B12230463.png)
![butyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine](/img/structure/B12230472.png)
![4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12230482.png)
![N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12230484.png)

![4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12230504.png)
![N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B12230512.png)

